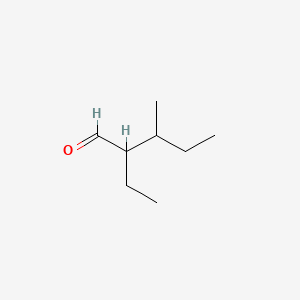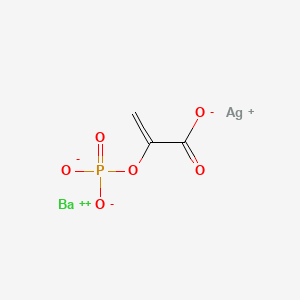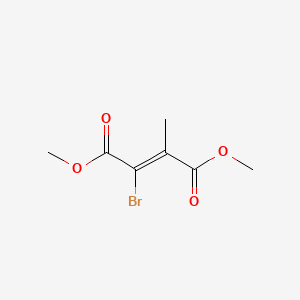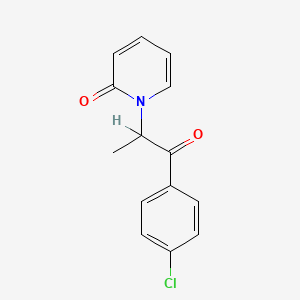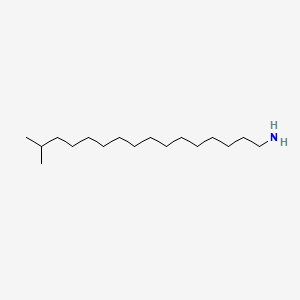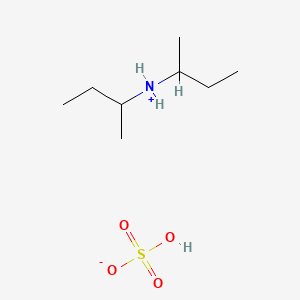![molecular formula C15H15NO5S B12662011 Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate CAS No. 94349-53-8](/img/structure/B12662011.png)
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.30 g/mol. This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonyl group and an amino group on a tolyl ring. It is used in various scientific research applications due to its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-amino-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Amides or alcohol derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
- Methyl 4-[(4-methylphenyl)sulfonyl]oxy]benzoate
Uniqueness
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is unique due to the presence of both an amino group and a sulfonyl group on the tolyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a broader range of applications in scientific research and industry .
属性
CAS 编号 |
94349-53-8 |
|---|---|
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC 名称 |
methyl 4-(3-amino-4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)16)22(18,19)21-12-6-4-11(5-7-12)15(17)20-2/h3-9H,16H2,1-2H3 |
InChI 键 |
DFKGWPYAFFASDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




